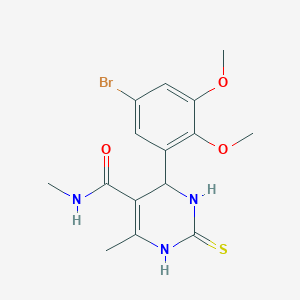![molecular formula C22H24N2O3S B297712 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one, also known as DMEDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one may exert its biological activities through the inhibition of enzymes, such as topoisomerase II and β-glucuronidase.
Biochemical and Physiological Effects:
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one exhibits antitumor activity in mice. 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Another advantage is its diverse applications in various fields. However, one limitation of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate its safety and toxicity profile.
Métodos De Síntesis
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-ethylbenzaldehyde, 2,5-dimethoxybenzaldehyde, and 2-ethylphenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction yields 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one as a yellow solid with a melting point of 214-216°C.
Propiedades
Nombre del producto |
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C22H24N2O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-5-15-9-7-8-10-18(15)23-22-24(6-2)21(25)20(28-22)14-16-13-17(26-3)11-12-19(16)27-4/h7-14H,5-6H2,1-4H3/b20-14+,23-22? |
Clave InChI |
PDCCCUSGCZTMKO-GXTKKWAKSA-N |
SMILES isomérico |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2)CC |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC |
SMILES canónico |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297629.png)
![3-Phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B297631.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B297632.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297633.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)

![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)




![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)